

Application Notes and Protocols: 18F-AV-45 in Preclinical Alzheimer's Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of β -amyloid (A β) plaques in the brain.[1] The radiotracer 18F-AV-45 (Florbetapir F 18) is a positron emission tomography (PET) imaging agent that specifically binds to these A β plaques, enabling their in vivo visualization and quantification.[2][3] Its favorable properties, including high binding affinity for A β fibrils and rapid brain kinetics, make it a valuable tool in preclinical AD research for understanding disease progression, evaluating therapeutic efficacy, and developing novel diagnostic agents.[3][4]

These application notes provide a comprehensive overview of the use of 18F-AV-45 in preclinical settings, including detailed protocols for in vitro and ex vivo autoradiography, and in vivo PET imaging in transgenic animal models of Alzheimer's disease.

Quantitative Data Summary

The following tables summarize key quantitative data for 18F-AV-45 from preclinical studies.

Table 1: In Vitro Binding Properties of 18F-AV-45 in Human AD Brain Tissue



Parameter	Value	Tissue Source
Dissociation Constant (Kd)	3.72 ± 0.30 nM	Postmortem AD brain homogenates[1][2]
Maximum Binding Capacity (Bmax)	8,811 ± 1,643 fmol/mg protein	Postmortem AD brain homogenates[1]

Table 2: In Vivo Characteristics of 18F-AV-45 in Animal Models

Animal Model	Parameter	Observation
Healthy Mice	Brain Uptake	High initial brain uptake with rapid washout[1][2]
Healthy Mice	Plasma Half-life	< 30 minutes[5]
Rhesus Monkey	Brain Uptake (Peak)	~4.4% of injected dose[1]
TASTPM Transgenic Mice	Injected Dose (In Vivo PET)	17.39 ± 1.49 MBq[6]
APPswe/PSEN1 Transgenic Mice	Age for Ex Vivo Autoradiography	25 months[5][7]
APP/PS1-21 Transgenic Mice	Age for Longitudinal In Vivo	3 to 12 months[1][2]

Experimental Protocols

Protocol 1: In Vitro Autoradiography of Human AD Brain Sections

This protocol details the procedure for visualizing A β plaques in postmortem human brain tissue using 18F-AV-45.

Materials:

- Frozen human brain sections (20 μm) from AD and control subjects
- 18F-AV-45



- 40% Ethanol
- Saturated Lithium Carbonate (Li2CO3) in 40% ethanol
- · Distilled water
- Autoradiography film (e.g., Kodak Biomax MR)

Procedure:

- Thaw frozen brain sections to room temperature.
- Incubate the sections with 0.3 nM 18F-AV-45 in 40% ethanol for 1 hour at room temperature.
- Wash the sections twice for 2 minutes each in a saturated solution of Li2CO3 in 40% ethanol.[1]
- Perform one 2-minute wash with 40% ethanol.[1]
- Rinse the sections with distilled water for 30 seconds.[1]
- · Air dry the sections completely.
- Expose the dried sections to autoradiography film for 12-18 hours.[1]
- Develop the film and digitize the images for analysis.

Protocol 2: Ex Vivo Autoradiography in Transgenic Mice

This protocol is for assessing 18F-AV-45 binding to A β plaques in the brains of transgenic mouse models of AD.

Animal Model: APPswe/PSEN1 transgenic mice (25 months old are recommended for robust plaque pathology).[5][7]

Materials:

18F-AV-45 solution for injection



- Anesthesia (e.g., isoflurane)
- Saline
- Tissue freezing medium (e.g., OCT)
- Cryostat
- Microscope slides
- · Autoradiography film

Procedure:

- · Anesthetize the transgenic mouse.
- Inject 18F-AV-45 intravenously via the tail vein. A typical injected dose for biodistribution studies is between 370 and 555 MBq (10-15 mCi), though lower doses are used for imaging.
 [5]
- Allow the radiotracer to distribute for 30 minutes post-injection.[5][7]
- Euthanize the mouse and immediately remove the brain.
- Freeze the brain in a suitable freezing medium.
- Section the frozen brain into 20 μm coronal sections using a cryostat.
- Mount the sections onto microscope slides.
- Expose the sections to autoradiography film. Exposure time will vary depending on the injected dose and plaque density.
- Develop the film and analyze the resulting autoradiograms. For confirmation, adjacent sections can be stained with Thioflavin S.[5]

Protocol 3: In Vivo MicroPET Imaging in Transgenic Mice



This protocol outlines the procedure for longitudinal in vivo imaging of Aβ plaques in transgenic mice.

Animal Model: APP/PS1-21 or TASTPM transgenic mice. Longitudinal studies in APP/PS1-21 mice can be performed from 3 to 12 months of age to monitor plaque progression.[1][2][6]

Materials:

- 18F-AV-45 solution for injection
- Anesthesia (e.g., isoflurane)
- MicroPET scanner
- Animal monitoring equipment (respiration, temperature)

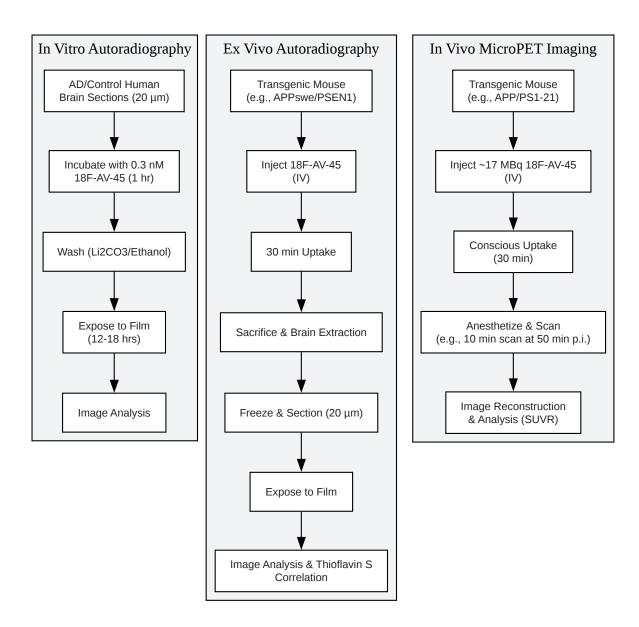
Procedure:

- Anesthetize the mouse and position it in the microPET scanner.
- Inject 18F-AV-45 intravenously via the tail vein. A typical injected dose for TASTPM mice is 17.39 ± 1.49 MBq.[6]
- For conscious uptake, the animal can be returned to its cage for a 30-minute uptake period before being anesthetized and placed in the scanner.[6]
- Acquire dynamic or static PET data. A typical static acquisition is a 10-minute scan starting 50 minutes post-injection.
- Reconstruct the PET images using an appropriate algorithm (e.g., 3D maximum a priori).
- Co-register the PET images with a corresponding anatomical MRI or a standard template for region-of-interest (ROI) analysis.
- Quantify the tracer uptake, often expressed as the Standardized Uptake Value Ratio (SUVR), using the cerebellum as a reference region.

Visualizations



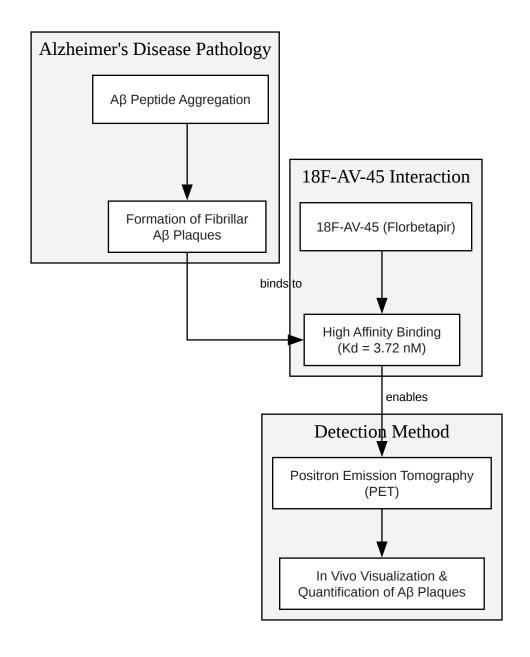
Signaling Pathways and Experimental Workflows



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Caption: Preclinical experimental workflows for 18F-AV-45.





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Caption: Logical relationship of 18F-AV-45 with AD pathology.

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